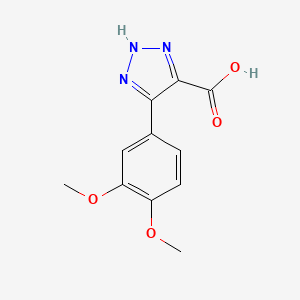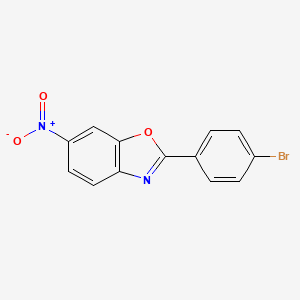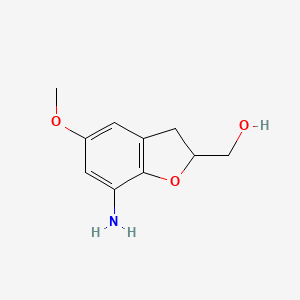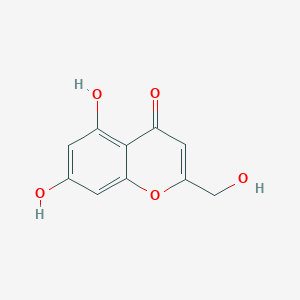![molecular formula C13H15BrO3 B13871886 3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
3-[4-(2-Bromoacetyl)phenyl]propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Bromoacetyl)phenyl]propyl acetate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of phenylpropyl acetate, where the phenyl ring is substituted with a bromoacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 4-phenylpropyl acetate.
Bromination: The phenyl ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Acetylation: The brominated intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Bromoacetyl)phenyl]propyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The phenyl ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
3-[4-(2-Bromoacetyl)phenyl]propyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromoacetyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The phenyl ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoacetylphenyl acetate: Similar structure but lacks the propyl chain.
3-Phenylpropyl acetate: Lacks the bromoacetyl substitution.
4-(2-Bromoacetyl)phenyl acetate: Similar structure but lacks the propyl chain.
Propiedades
Fórmula molecular |
C13H15BrO3 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
3-[4-(2-bromoacetyl)phenyl]propyl acetate |
InChI |
InChI=1S/C13H15BrO3/c1-10(15)17-8-2-3-11-4-6-12(7-5-11)13(16)9-14/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
RHAQKVXHSUOMPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCC1=CC=C(C=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)

![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)

![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)
![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)


![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)




